![molecular formula C14H18N6OS B4958308 2-{[4-(benzylamino)-6-(dimethylamino)-1,3,5-triazin-2-yl]thio}acetamide](/img/structure/B4958308.png)
2-{[4-(benzylamino)-6-(dimethylamino)-1,3,5-triazin-2-yl]thio}acetamide
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Overview
Description
2-{[4-(benzylamino)-6-(dimethylamino)-1,3,5-triazin-2-yl]thio}acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is synthesized through a specific method and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. In
Mechanism of Action
The mechanism of action of 2-{[4-(benzylamino)-6-(dimethylamino)-1,3,5-triazin-2-yl]thio}acetamide involves inhibition of the ATP-binding cassette transporters. These transporters are involved in the efflux of drugs from cancer cells, leading to drug resistance. Inhibition of these transporters by 2-{[4-(benzylamino)-6-(dimethylamino)-1,3,5-triazin-2-yl]thio}acetamide leads to increased drug accumulation in cancer cells, resulting in enhanced cytotoxicity.
Biochemical and Physiological Effects:
2-{[4-(benzylamino)-6-(dimethylamino)-1,3,5-triazin-2-yl]thio}acetamide has been found to induce apoptosis in cancer cells through the activation of caspases. It has also been shown to inhibit cell proliferation and induce cell cycle arrest in cancer cells. Additionally, it has been found to reduce the levels of reactive oxygen species (ROS) in cells, which play a role in the development of various diseases.
Advantages and Limitations for Lab Experiments
One of the major advantages of 2-{[4-(benzylamino)-6-(dimethylamino)-1,3,5-triazin-2-yl]thio}acetamide is its potent antitumor activity against various cancer cell lines. This makes it a promising candidate for the development of new anticancer drugs. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for the research on 2-{[4-(benzylamino)-6-(dimethylamino)-1,3,5-triazin-2-yl]thio}acetamide. One of the major areas of research is the development of new anticancer drugs based on this compound. Additionally, further studies are needed to explore its potential applications in the treatment of neurodegenerative disorders. Furthermore, the development of new synthesis methods for this compound may lead to improved solubility and bioavailability, which can enhance its therapeutic potential.
Synthesis Methods
The synthesis of 2-{[4-(benzylamino)-6-(dimethylamino)-1,3,5-triazin-2-yl]thio}acetamide involves the reaction of 4-(benzylamino)-6-(dimethylamino)-1,3,5-triazine-2-thiol with acetic anhydride in the presence of a base catalyst. The resulting product is a white crystalline solid that is soluble in organic solvents.
Scientific Research Applications
2-{[4-(benzylamino)-6-(dimethylamino)-1,3,5-triazin-2-yl]thio}acetamide has been studied for its potential applications in various fields of scientific research. One of the major applications of this compound is in the field of medicinal chemistry. It has been found to exhibit potent antitumor activity against various cancer cell lines, including breast, lung, and colon cancer cells. Additionally, it has shown promising results in the treatment of Alzheimer's disease and other neurodegenerative disorders.
properties
IUPAC Name |
2-[[4-(benzylamino)-6-(dimethylamino)-1,3,5-triazin-2-yl]sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N6OS/c1-20(2)13-17-12(16-8-10-6-4-3-5-7-10)18-14(19-13)22-9-11(15)21/h3-7H,8-9H2,1-2H3,(H2,15,21)(H,16,17,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIAQKSHFXBKNPI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NC(=N1)NCC2=CC=CC=C2)SCC(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N6OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.40 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
43.7 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID47198296 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2-{[4-(Benzylamino)-6-(dimethylamino)-1,3,5-triazin-2-yl]thio}acetamide |
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